N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that features both benzothiadiazole and benzoxadiazole moieties. These structures are known for their electron-withdrawing properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps:
Formation of Benzothiadiazole and Benzoxadiazole Units: The benzothiadiazole unit can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine, yielding a high percentage. The benzoxadiazole unit can be synthesized through similar methods involving the reaction of appropriate precursors with thionyl chloride.
Coupling Reaction: The final step involves coupling the sulfonylated benzothiadiazole and benzoxadiazole units through an amine linkage, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the sulfonyl groups.
Reduction: Reduction reactions can convert the sulfonyl groups back to thiols or sulfides.
Substitution: The aromatic rings in the benzothiadiazole and benzoxadiazole units can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its strong electron-withdrawing properties, which can enhance fluorescence.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with electron-rich sites in biological molecules, making it useful as a probe or therapeutic agent.
Pathways Involved: It can modulate electron transfer pathways, which are crucial in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: Shares the benzothiadiazole unit but lacks the benzoxadiazole moiety.
4-Aminobenzo-2,1,3-thiadiazole: Contains an amino group instead of the sulfonyl group.
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: A simpler derivative with a glycine moiety.
Uniqueness
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of both benzothiadiazole and benzoxadiazole units, which confer distinct electronic properties and make it highly versatile for various applications.
Properties
Molecular Formula |
C14H12N6O5S3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H12N6O5S3/c21-27(22,11-5-1-3-9-13(11)18-25-17-9)15-7-8-16-28(23,24)12-6-2-4-10-14(12)20-26-19-10/h1-6,15-16H,7-8H2 |
InChI Key |
XIQXFMSFMNNANI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.